molecular formula C18H20N6O3S3 B2567776 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1171401-72-1

2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2567776
CAS No.: 1171401-72-1
M. Wt: 464.58
InChI Key: SOHHXIOUACUOAN-UHFFFAOYSA-N
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Description

The compound 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a ureido group and linked to a 4-methylthiazol-2-yl acetamide moiety. Its structure integrates a 4-methoxyphenethyl chain on the urea group, which may enhance lipophilicity and influence binding to biological targets. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving thiol-containing thiadiazoles and activated acetamide intermediates .

Properties

IUPAC Name

2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S3/c1-11-9-28-16(20-11)21-14(25)10-29-18-24-23-17(30-18)22-15(26)19-8-7-12-3-5-13(27-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,21,25)(H2,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHHXIOUACUOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that integrates various pharmacologically relevant scaffolds, including thiadiazole and thiazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research.

Structural Features

This compound features:

  • Thiadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Thioether linkage : Enhances lipophilicity and may influence membrane permeability.
  • Ureido group : Potentially involved in enzyme inhibition and receptor interactions.
  • Methoxyphenethyl moiety : May contribute to the compound's overall bioactivity through hydrophobic interactions.

Biological Activities

Research indicates that compounds containing the thiadiazole scaffold exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, compounds with similar structures have been effective against various Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .

Anticancer Properties

1,3,4-Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro studies demonstrate that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a derivative with a similar structure exhibited an IC50 value of 0.097 mM against C6 (rat brain) cancer cells, indicating promising cytotoxic effects .

Anti-inflammatory Effects

Compounds in this class have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The ureido group likely plays a crucial role in binding to active sites of enzymes involved in disease pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
5-Acetamido-1,3,4-thiadiazoleThiadiazole ring; acetamide groupAntimicrobial
2-AminothiazoleThiazole ring; amino groupAntitumor activity
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideThiadiazole; sulfonamideDiuretic properties

Case Studies

  • Anticancer Evaluation : A study assessed various thiadiazole derivatives for cytotoxicity against human cancer cell lines using the MTT assay. Results indicated that modifications to the thiadiazole scaffold could enhance anticancer activity while maintaining selectivity towards normal cells .
  • Antimicrobial Screening : Another investigation focused on the antibacterial activity of thiadiazole derivatives against multiple bacterial strains. Certain derivatives demonstrated significant inhibition zones in agar diffusion tests, underscoring their potential as antimicrobial agents .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been evaluated for their cytotoxic effects against various cancer cell lines, including:

  • Prostate Cancer (PC3)
  • Colon Cancer (HT-29)
  • Neuroblastoma (SKNMC)

In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives in cancer treatment:

  • Study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide Derivatives : This study synthesized a series of derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that while none surpassed doxorubicin's efficacy, some showed promising activity at specific concentrations .
  • Novel Urea and Thiourea Analogues : Research focused on synthesizing novel analogues targeting TACE (tumor necrosis factor-alpha converting enzyme). These compounds demonstrated significant antiproliferative activity against MDA-MB 231 breast cancer cells, suggesting that structural modifications could enhance their therapeutic potential .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The N-(4-methylthiazol-2-yl)acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is typical for amide groups, which are susceptible to cleavage by water in the presence of catalysts like acids (e.g., HCl) or bases (e.g., NaOH) .

Reaction TypeProductsConditions
Acidic HydrolysisCarboxylic acid + 4-methylthiazol-2-amineHCl, heat
Basic HydrolysisCarboxylate salt + 4-methylthiazol-2-amineNaOH, heat

This reaction is critical for generating intermediates in medicinal chemistry, particularly for optimizing drug solubility or stability .

Redox Chemistry of the Thiadiazole Ring

The 1,3,4-thiadiazole core participates in redox reactions, influenced by its sulfur and nitrogen atoms. For example:

  • Oxidation : The thione group (if present) can oxidize to a thione oxide, altering the electronic environment of the ring.

  • Reduction : Thiadiazoles may undergo reductive cleavage under strong reducing agents (e.g., LiAlH4), breaking the ring structure .

These reactions are significant for modulating biological activity, as oxidized thiadiazoles often show enhanced cytotoxicity .

Nucleophilic Substitution at the Thio Group

The thio group (-S-) attached to the thiadiazole acts as a leaving group, enabling nucleophilic substitution. For instance:

  • Amination : Reaction with amines (e.g., NH3) replaces the thio group with an amino group.

  • Oxygenation : Substitution with hydroxyl (-OH) or alkoxide groups under basic conditions.

This reactivity is exploited in synthesizing analogs with varied biological profiles .

Modification of the Ureido Group

The 3-(4-methoxyphenethyl)ureido moiety is reactive due to its carbonyl and amino groups:

  • Hydrolysis : Converts ureido to urea under acidic or enzymatic conditions.

  • Alkylation/Acylation : The amino group can undergo alkylation or acylation to form derivatives with altered lipophilicity.

Reaction TypeProductsConditions
Ureido to UreaUrea + 4-methoxyphenethylamineHCl, heat
AcylationN-acylated ureido derivativeAcyl chloride, base

These modifications are often used to optimize drug permeability or target binding.

Biochemical Interactions

The compound’s thiadiazole and thiazole motifs enable interactions with biological targets:

  • Enzyme Inhibition : Thiadiazoles are known to inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells .

  • Antimicrobial Activity : The thiazole ring contributes to interactions with bacterial enzymes or DNA, as observed in similar derivatives .

Stability and Degradation

  • Thermal Stability : The compound remains stable under standard conditions but may degrade at elevated temperatures.

  • Photochemical Degradation : Light exposure can induce ring-opening or oxidation, particularly in the thiadiazole core .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenethyl group in the target compound introduces greater steric bulk compared to the 4-methoxyphenyl group in compound 4i , which may alter solubility and membrane permeability .

Anticancer Activity

  • Compound 4y (): Exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol/L) and A549 (IC₅₀ = 0.034 ± 0.008 mmol/L) cells, attributed to aromatase inhibition and apoptosis induction .
  • Compound 3 (): Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% activity), supported by molecular docking showing π-π and H-bond interactions .
  • Target Compound : While direct data are unavailable, the 4-methoxyphenethyl group may enhance interactions with hydrophobic kinase domains, similar to 4i and 4y .

Antimicrobial and Enzyme Inhibition

  • Compound 5c (): Demonstrated antimicrobial activity, with structural features (e.g., benzylthio groups) critical for disrupting bacterial membranes .

Computational and Docking Insights

  • Molecular docking of analogous compounds (e.g., 3 and 8 in ) highlights the importance of π-π stacking (e.g., with Phe residues) and H-bonding (e.g., with Asp/Glu) for Akt and aromatase inhibition .
  • The 4-methoxy group in the target compound may engage in hydrophobic interactions, while the thiazole ring could participate in hydrogen bonding, as seen in 9c () .

Q & A

Q. What are the optimized synthetic routes for 2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving:

  • Step 1: Formation of the 1,3,4-thiadiazole core by reacting 5-substituted-1,3,4-thiadiazole-2-thiols with chloroacetamide intermediates under reflux conditions in acetone with K₂CO₃ as a base. Reaction times typically range from 3–8 hours, with yields varying between 68–91% depending on substituents .
  • Step 2: Ureido group introduction via coupling of 4-methoxyphenethyl isocyanate with the thiadiazole intermediate. Solvent choice (e.g., DMF or THF) and temperature (room temp. vs. reflux) critically influence yield and purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Methodological Answer:

  • ¹H/¹³C NMR: Critical for confirming regiochemistry and substituent integration. For example, the 4-methoxyphenethyl group shows characteristic aromatic proton signals at δ 6.8–7.2 ppm and a singlet for the methoxy group at δ 3.8 ppm .
  • IR Spectroscopy: Validates the presence of urea (N–H stretch at ~3300 cm⁻¹) and thioamide (C=S stretch at ~1250 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO or DMF (50–100 mg/mL). Pre-formulation studies using co-solvents (e.g., PEG-400) are recommended for biological testing .
  • Stability: Stable at −20°C for >6 months in dry DMSO. Degradation occurs under acidic (pH < 3) or alkaline (pH > 10) conditions, necessitating pH-controlled buffers .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Target Selection: Prioritize targets like acetylcholinesterase (AChE) or kinase enzymes based on structural homology with known inhibitors (e.g., thiadiazole derivatives targeting ATP-binding pockets) .
  • Docking Workflow:
    • Prepare the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* optimization.
    • Dock into target active sites (e.g., AChE PDB: 4EY7) using AutoDock Vina, focusing on hydrogen bonding with Tyr337 and π-π stacking with Trp286 .
  • Validation: Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine computational models .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks: Ensure consistent assay conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ values for AChE inhibition may arise from variations in enzyme source (human vs. electric eel) .
  • Data Normalization: Use internal controls (e.g., donepezil for AChE assays) and report activity as % inhibition ± SEM across ≥3 independent experiments .
  • Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., thiadiazole-urea hybrids) to identify trends in substituent effects .

Q. What strategies optimize in vivo pharmacokinetic profiles for this compound?

Methodological Answer:

  • Prodrug Design: Mask polar groups (e.g., acetamide) with ester linkers to enhance oral bioavailability. For example, methyl ester derivatives show improved Cₘₐₓ and AUC in rodent models .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., thiadiazole ring oxidation). Introduce fluorine or methyl groups to block metabolic hotspots .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

  • Substituent Scanning: Synthesize derivatives with modified:
    • 4-Methoxyphenethyl group: Replace methoxy with halogens or bulky substituents to probe hydrophobic pocket interactions.
    • Thiazole ring: Introduce electron-withdrawing groups (e.g., NO₂) to enhance π-stacking .
  • Activity Cliffs: Use IC₅₀ ratios (e.g., AChE vs. butyrylcholinesterase) to identify selectivity-determining motifs. For example, N-methylation of the acetamide moiety reduces off-target effects by 40% .

Q. What computational tools are recommended for reaction mechanism elucidation?

Methodological Answer:

  • Reaction Path Modeling: Apply density functional theory (DFT) at the M06-2X/6-311++G(d,p) level to map energy profiles for key steps (e.g., thiadiazole cyclization). Transition states are validated with intrinsic reaction coordinate (IRC) analysis .
  • Machine Learning: Use platforms like ICReDD to predict optimal solvent/base combinations for novel derivatives, reducing trial-and-error experimentation .

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